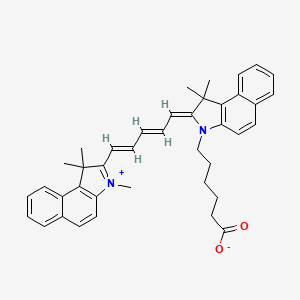

CY5.5-COOH chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H42N2O2 |

|---|---|

Molecular Weight |

582.8 g/mol |

IUPAC Name |

6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate |

InChI |

InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3 |

InChI Key |

MQFHWNVLHOOSOL-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

CY5.5-COOH Chloride: A Technical Guide for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research and drug development.[1] Belonging to the cyanine dye family, it is characterized by its excellent spectral properties, including a narrow absorption spectrum, high sensitivity, and stability.[2][3][4] Its emission in the NIR region (around 707-710 nm) is particularly advantageous for biological imaging, as it minimizes background fluorescence from biological tissues and allows for deeper tissue penetration compared to dyes that emit in the visible spectrum.[1] The carboxylic acid (-COOH) functional group provides a reactive handle for covalent conjugation to a wide variety of biomolecules, making it a versatile probe for tracking and visualizing biological processes in vitro and in vivo.[5]

Core Properties and Chemical Structure

This compound, also known as Cyanine5.5 carboxylic acid, is a complex organic molecule with the chemical formula C40H43ClN2O2.[6][7] Its structure is based on two linked indoleninium rings connected by a polymethine chain, which is responsible for its fluorescence properties. The terminal carboxylic acid group is the key to its utility in bioconjugation.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C40H43ClN2O2 | [6][7] |

| Molecular Weight | ~619.2 g/mol | [6][7] |

| Excitation Maximum (λex) | 673-675 nm | [5][7] |

| Emission Maximum (λem) | 707-710 nm | [2][3][7] |

| Extinction Coefficient | ~209,000 cm-1 M-1 | [7] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [7] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited aqueous solubility. | [5][7][8] |

| Appearance | Solid powder | [8] |

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for a range of applications, primarily centered around fluorescent labeling and imaging.

Bioimaging and Disease Diagnosis

CY5.5-COOH is extensively used for bioimaging and disease diagnosis.[2][3][4] Its NIR fluorescence allows for high-sensitivity detection with minimal interference from biological materials, enabling deep-tissue imaging.[1] This is particularly valuable for in vivo imaging studies in animal models to investigate disease progression, monitor therapeutic responses, and track the biodistribution of biomolecules.[1]

Bioconjugation and Molecular Probes

The carboxylic acid group of CY5.5-COOH can be readily activated to form stable amide or ester bonds with primary amines or hydroxyl groups on biomolecules such as proteins, antibodies, peptides, and nucleic acids.[5] This process, known as bioconjugation, allows for the creation of fluorescently labeled probes that can be used to study specific biological targets. For more efficient labeling of amines, the carboxylic acid is often converted to a more reactive N-hydroxysuccinimide (NHS) ester.[8][9]

Targeted Drug Delivery

In the field of drug development, CY5.5-COOH is used to label drug delivery vehicles, such as liposomes and nanoparticles.[10][11] This allows researchers to visualize the delivery and accumulation of therapeutic agents in target tissues, providing critical information on the pharmacokinetics and efficacy of the delivery system.[1] For instance, active loading of CY5.5 derivatives into liposomes can be used to create a release-reporting platform for deep-tissue imaging.[11]

Experimental Protocols

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for labeling a biomolecule with CY5.5-COOH.

Caption: A generalized workflow for the conjugation of CY5.5-COOH to a biomolecule.

Detailed Protocol for Labeling an Antibody with CY5.5-COOH

This protocol describes the labeling of an antibody using a two-step process involving the activation of the carboxylic acid to an NHS ester followed by conjugation to the antibody.

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Preparation of CY5.5-NHS Ester:

-

Dissolve CY5.5-COOH, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (CY5.5-COOH:EDC:NHS).

-

Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the CY5.5-NHS ester.

-

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the antibody for conjugation and should be avoided.

-

-

Conjugation Reaction:

-

Add the freshly prepared CY5.5-NHS ester solution to the antibody solution. The molar ratio of dye to antibody will depend on the desired degree of labeling and should be optimized. A starting point is often a 5- to 20-fold molar excess of the dye.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

-

Purification:

-

Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled antibody will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.

-

Alternatively, dialysis can be used to remove the free dye.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of CY5.5 (around 675 nm). The DOL can be calculated using the Beer-Lambert law.

-

Signaling Pathway Visualization Example

While CY5.5-COOH itself is not part of a signaling pathway, it can be used to label components of a pathway to visualize their interactions. For example, it can be conjugated to a ligand to study its binding to a cell surface receptor and subsequent internalization.

Caption: Visualization of a signaling event using a CY5.5-labeled ligand.

Conclusion

This compound is a versatile and powerful near-infrared fluorescent dye with significant applications in research, diagnostics, and drug development. Its favorable spectral properties and the reactivity of its carboxylic acid group enable the creation of highly sensitive probes for bioimaging and the tracking of biomolecules. The ability to visualize biological processes in real-time and with deep-tissue penetration continues to make CY5.5-COOH and its derivatives essential tools for advancing our understanding of biology and medicine.

References

- 1. lifetein.com [lifetein.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (Cyanine 5.5 carboxylic acid chloride) | 荧光染料 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 6. Cy5.5-cooh | C40H43ClN2O2 | CID 138112605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]

- 8. medkoo.com [medkoo.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

CY5.5-COOH Chloride: A Comprehensive Technical Guide to its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectroscopic properties of CY5.5-COOH chloride, a near-infrared (NIR) cyanine dye. Valued for its utility in various research and drug development applications, including in vivo imaging and fluorescence microscopy, a thorough understanding of its excitation and emission characteristics is paramount for its effective implementation. This document outlines its key quantitative data, provides detailed experimental protocols for spectral characterization, and visualizes the fundamental principles and workflows.

Core Spectroscopic Data

The spectroscopic properties of this compound can vary slightly depending on the solvent and measurement conditions. The data presented below is a summary of values reported across various suppliers and research articles.

| Property | Value |

| Excitation Maximum (λex) | 650 - 684 nm |

| Emission Maximum (λem) | 695 - 710 nm |

| Molar Extinction Coeff. (ε) | 198,000 - 209,000 M⁻¹cm⁻¹ at λex |

| Fluorescence Quantum Yield (Φ) | ~0.2 in PBS |

| Chemical Formula | C₄₀H₄₃ClN₂O₂ |

| Molecular Weight | 619.23 g/mol |

Principles of Fluorescence: Excitation and Emission

The phenomenon of fluorescence is governed by the absorption of light at a specific wavelength, which excites the molecule to a higher electronic state, followed by the emission of light at a longer wavelength as the molecule returns to its ground state. This process is often visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating fluorescence.

Experimental Protocols

Accurate determination of the spectroscopic properties of this compound requires precise experimental procedures. The following are generalized protocols for key measurements.

Determining Excitation and Emission Spectra

This protocol outlines the steps to measure the excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the desired final solvent (e.g., PBS) to a concentration that yields an absorbance of approximately 0.05 at the predicted excitation maximum to avoid inner filter effects.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the known absorbance maximum of this compound (e.g., 675 nm).

-

Scan a range of emission wavelengths (e.g., 685 nm to 800 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).[1]

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 600 nm to 685 nm).

-

The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).[1]

-

Caption: Workflow for determining fluorescence spectra.

Determining Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Procedure:

-

Prepare a dilution series of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each solution at the excitation maximum (λex) using a spectrophotometer.

-

Plot absorbance versus concentration.

-

Calculate the molar extinction coefficient from the slope of the resulting line, as defined by the Beer-Lambert law: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Determining Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method, using a known standard, is commonly employed.

Procedure:

-

Select a suitable fluorescence standard with a known quantum yield and similar spectral properties to this compound (e.g., Cresyl Violet).

-

Prepare solutions of both the standard and this compound with identical absorbance at the same excitation wavelength.

-

Measure the fluorescence emission spectra of both solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the standard and the sample.

-

Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample / η_standard)²

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

η is the refractive index of the solvent

-

References

Navigating the Solubility of CY5.5-COOH Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of CY5.5-COOH chloride, a near-infrared fluorescent dye, in both dimethyl sulfoxide (DMSO) and various aqueous buffers. This document outlines key chemical properties, quantitative solubility data, detailed experimental protocols, and visual workflows to aid researchers in the effective use of this fluorophore in their experimental designs.

Core Chemical Properties

This compound is a member of the cyanine dye family, characterized by two nitrogen-containing heterocycles linked by a polymethine bridge. The presence of a carboxylic acid group provides a reactive handle for conjugation to biomolecules.

| Property | Value |

| Molecular Formula | C₄₀H₄₃ClN₂O₂ |

| Molecular Weight | 619.2 g/mol [1] |

| Excitation Maximum (λex) | ~673-678 nm |

| Emission Maximum (λem) | ~694-710 nm[2] |

Solubility Profile: A Tale of Two Solvents

The solubility of this compound is highly dependent on the solvent system employed. A clear understanding of its behavior in both organic and aqueous environments is critical for successful experimental outcomes.

Dimethyl Sulfoxide (DMSO)

This compound exhibits excellent solubility in DMSO, a polar aprotic solvent. This makes DMSO the ideal choice for preparing high-concentration stock solutions.

| Solvent | Reported Solubility/Usable Concentration |

| DMSO | Readily soluble. Stock solutions of 10 mM (~6.2 mg/mL) are commonly prepared[3]. A protocol for preparing a 12.5 mg/mL DMSO stock solution for further dilution has also been documented[1]. |

Aqueous Buffers

In contrast to its high solubility in DMSO, this compound, as a non-sulfonated cyanine dye, has limited solubility in aqueous solutions. The carboxylic acid moiety influences its solubility in a pH-dependent manner.

The fluorescence of CY5.5 is largely independent of pH in the range of 3.5 to 8.3, which is a significant advantage for its use in various biological buffers.

| Buffer System | Qualitative Solubility | Quantitative Solubility | Recommended Approach |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Low | Not specified, but generally poor for non-sulfonated cyanine dyes. | Use of an organic co-solvent is necessary. |

| Acetate Buffer (e.g., pH 5) | Very Low | Not specified. Expected to be lower than at neutral or basic pH due to protonation of the carboxylic acid. | Use of an organic co-solvent is essential. |

| Bicarbonate/Carbonate Buffer (e.g., pH 9) | Low to Moderate | Not specified, but expected to be higher than at neutral or acidic pH due to deprotonation of the carboxylic acid. | Use of an organic co-solvent is still recommended for achieving higher concentrations. |

For many applications involving aqueous buffers, a common strategy is to first dissolve the dye in a minimal amount of an organic co-solvent, such as DMSO, before adding it to the aqueous medium. It is recommended to keep the final concentration of the organic co-solvent low (typically ≤10-15%) to avoid potential adverse effects in biological assays.[4]

A specific formulation for in vivo use has been reported with a solubility of ≥ 1.25 mg/mL in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW: 619.2 g/mol ), add approximately 161.5 µL of DMSO.

-

Vortex the solution thoroughly until the dye is completely dissolved.

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Caption: Workflow for preparing a this compound stock solution in DMSO.

Protocol 2: Preparation of a this compound Working Solution in an Aqueous Buffer

This protocol details the preparation of a working solution in an aqueous buffer using a DMSO co-solvent, a common requirement for biological applications.

Materials:

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

Desired aqueous buffer (e.g., PBS, pH 7.4)

-

Vortex mixer

Procedure:

-

Determine the final desired concentration of this compound in the aqueous buffer.

-

Calculate the volume of the 10 mM DMSO stock solution needed.

-

In a separate tube, add the required volume of the aqueous buffer.

-

While gently vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition helps to prevent precipitation.

-

Ensure the final concentration of DMSO is compatible with the intended application (typically ≤10-15%).

-

Use the freshly prepared working solution immediately for best results.

Caption: Workflow for preparing an aqueous working solution of this compound.

Signaling Pathways and Logical Relationships

The utility of this compound often lies in its conjugation to targeting moieties (e.g., antibodies, peptides) for in vivo or in vitro imaging. The logical relationship for its application in targeted imaging is depicted below.

References

Navigating the Spectral Frontier: A Technical Guide to CY5.5-COOH Chloride

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular imaging and diagnostics, near-infrared (NIR) fluorescent probes have emerged as indispensable tools. Among these, CY5.5-COOH chloride, a carboxyl-functionalized cyanine dye, offers a compelling combination of spectral properties and conjugation versatility. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to detailed experimental protocols for its application in cutting-edge research.

Core Properties: Unveiling this compound

This compound is a synthetic, organic fluorescent dye characterized by its absorption and emission in the near-infrared spectrum. This property is particularly advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence, allowing for deeper tissue penetration and a higher signal-to-noise ratio. The carboxylic acid group provides a reactive handle for covalent conjugation to a wide array of biomolecules, including antibodies, peptides, and nanoparticles.

Physicochemical Data

The precise Chemical Abstracts Service (CAS) number and molecular weight of this compound can vary between suppliers, often due to differences in the salt form or hydration state. The table below summarizes the commonly reported values. Researchers are advised to consult the certificate of analysis provided by their specific supplier for the most accurate information.

| Property | Value | Notes |

| CAS Number | 2410537-32-3, 1449612-07-0 (inner salt) | Multiple CAS numbers are associated with Cy5.5 carboxylic acid and its salts. The chloride salt is specifically referenced by 2410537-32-3. |

| Molecular Formula | C₄₀H₄₃ClN₂O₂ | This formula corresponds to the chloride salt. |

| Molecular Weight | ~619.23 g/mol | This is the theoretical molecular weight and may vary slightly. |

| Excitation Maximum | ~675 nm | Optimal wavelength for exciting the fluorophore. |

| Emission Maximum | ~694 nm | Wavelength of maximum fluorescence emission. |

| Solubility | Soluble in DMSO, DMF | The carboxylic acid form has limited aqueous solubility. |

Experimental Protocols: Harnessing the Power of CY5.5-COOH

The utility of CY5.5-COOH lies in its ability to be conjugated to molecules of interest, thereby rendering them fluorescent for visualization and tracking. Below are detailed methodologies for common applications.

Protocol 1: Labeling of Antibodies with CY5.5-NHS Ester

This protocol describes the conjugation of CY5.5 to an antibody via the formation of a stable amide bond using an N-hydroxysuccinimide (NHS) ester intermediate.

Materials:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

CY5.5-COOH

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Methodology:

-

Activation of CY5.5-COOH:

-

Dissolve CY5.5-COOH in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of DCC or EDC to the CY5.5-COOH solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light. This reaction forms the CY5.5-NHS ester.

-

-

Antibody Preparation:

-

Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. The buffer must be free of primary amines (e.g., Tris).

-

-

Conjugation Reaction:

-

Slowly add the activated CY5.5-NHS ester solution to the antibody solution. A typical starting molar ratio is 10:1 (dye:antibody).

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

-

-

Purification:

-

Separate the CY5.5-labeled antibody from unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody, which will elute first.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).

-

Protocol 2: In Vivo Tumor Imaging with CY5.5-Labeled Probes

This protocol outlines the general procedure for using CY5.5-labeled targeting moieties (e.g., antibodies, peptides) for non-invasive imaging of tumors in animal models.[1][2]

Materials:

-

Animal model with established tumors

-

CY5.5-labeled targeting probe

-

Sterile PBS for injection

-

In vivo imaging system (e.g., IVIS)

Methodology:

-

Probe Administration:

-

Reconstitute the CY5.5-labeled probe in sterile PBS to the desired concentration.

-

Administer the probe to the tumor-bearing animal via intravenous (tail vein) injection. The typical dose is 1-10 nmol per mouse.

-

-

Image Acquisition:

-

At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animal.

-

Place the animal in the in vivo imaging system.

-

Acquire fluorescence images using the appropriate excitation and emission filters for CY5.5 (e.g., excitation ~640 nm, emission ~680 nm).[2]

-

-

Ex Vivo Analysis (Optional):

-

At the final time point, euthanize the animal.

-

Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

-

Image the dissected tissues to quantify the biodistribution of the probe.

-

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of experimental processes and relationships.

Caption: Workflow for the conjugation of CY5.5 to an antibody.

It is important to note that CY5.5-COOH itself is not directly involved in biological signaling pathways. Instead, it serves as a reporter molecule. When conjugated to a ligand (e.g., a growth factor or a drug), it allows for the visualization of that ligand's interaction with its receptor and subsequent downstream events, such as receptor internalization and trafficking.

Caption: Conceptual diagram of visualizing receptor trafficking using a CY5.5-labeled ligand.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its favorable spectral properties and amenability to conjugation make it an excellent choice for a wide range of applications, from fundamental studies of cellular processes to the development of targeted diagnostics and therapeutics. By understanding its core properties and employing robust experimental protocols, scientists can effectively leverage CY5.5-COOH to illuminate the complex workings of biological systems.

References

In-Depth Technical Guide to the Safety and Handling of CY5.5-COOH Chloride Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and use of CY5.5-COOH chloride powder, a near-infrared fluorescent dye. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the product for research applications.

Product Identification and Properties

This compound is a cyanine dye characterized by its fluorescence in the near-infrared spectrum, making it a valuable tool for in vivo imaging and other applications where minimizing background autofluorescence is critical.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Cyanine5.5 carboxylic acid | |

| Molecular Formula | C₄₀H₄₃ClN₂O₂ | [1][2] |

| Molecular Weight | ~619.23 g/mol | [1][2] |

| Appearance | Dark blue or red solid powder | |

| Excitation Maximum | ~673-675 nm | [3] |

| Emission Maximum | ~707-710 nm | [3] |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). Limited solubility in aqueous solutions. | [3] |

| Storage Temperature | -20°C | [3] |

Safety and Handling

Hazard Identification

-

Potential Hazards: May cause eye, skin, and respiratory tract irritation. Ingestion may be harmful. The toxicological properties have not been fully investigated.

-

GHS Classification: Not a hazardous substance or mixture according to available data for similar compounds.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Tightly fitting safety goggles or a face shield should be worn.[1]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected prior to use and disposed of properly after handling.[1]

-

Body Protection: A laboratory coat should be worn.

-

Respiratory Protection: For handling larger quantities or in situations where dust may be generated, a NIOSH-approved N95 or P1 dust mask is recommended.[1]

Handling and Storage

-

Handling:

-

Storage:

-

Store in a tightly sealed container at -20°C in a dry, dark place.[3]

-

Protect from light and moisture.

-

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Accidental Release and Disposal

-

Accidental Release:

-

Wear appropriate PPE.

-

Sweep up the spilled powder, avoiding dust generation.

-

Place in a suitable, closed container for disposal.

-

Clean the spill area thoroughly.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

-

Experimental Protocols

Preparation of a Stock Solution

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge tubes

-

-

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).

-

Vortex the solution until the powder is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

General Protocol for Antibody/Protein Conjugation

This protocol describes the conjugation of CY5.5-COOH to a primary amine on an antibody or protein using carbodiimide chemistry.

-

Materials:

-

CY5.5-COOH stock solution (in DMSO or DMF)

-

Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.2-7.4)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

-

N-Hydroxysuccinimide (NHS)

-

Reaction buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

-

Desalting column (e.g., Sephadex G-25)

-

-

Procedure:

-

Activation of CY5.5-COOH:

-

In a microcentrifuge tube, mix CY5.5-COOH (from stock solution), EDC, and NHS in the reaction buffer. A typical molar ratio is 1:5:10 (CY5.5-COOH:EDC:NHS).

-

Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

-

-

Conjugation to the Protein:

-

Add the activated CY5.5-NHS ester solution to the antibody/protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody/protein from unreacted dye and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the purified conjugate.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of CY5.5 (~675 nm).

-

Store the purified conjugate at 4°C or -20°C, protected from light.

-

-

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling and preparation of a this compound stock solution.

Antibody Conjugation Workflow

Caption: Step-by-step workflow for the conjugation of CY5.5-COOH to an antibody.

Application in EGFR Signaling Pathway Visualization

CY5.5-COOH can be conjugated to Epidermal Growth Factor (EGF) to create a fluorescent probe (EGF-Cy5.5) for visualizing the EGFR signaling pathway.[1][3] This allows researchers to track the binding of EGF to its receptor on the cell surface, which is the initial step in a cascade of events leading to cell proliferation and survival.

Caption: Simplified EGFR signaling pathway initiated by the binding of an EGF-Cy5.5 probe.

References

- 1. Near-infrared optical imaging of epidermal growth factor receptor in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cy5.5-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Photostability and Quantum Yield of CY5.5-COOH Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a near-infrared (NIR) cyanine dye that has garnered significant attention in biomedical research and drug development. Its fluorescence in the NIR window (700-900 nm) allows for deep tissue imaging with reduced autofluorescence from biological tissues. Understanding the photophysical properties of this compound, specifically its photostability and fluorescence quantum yield, is critical for its effective application in sensitive and quantitative fluorescence-based assays. This technical guide provides an in-depth overview of these core characteristics, supported by experimental protocols and data presented for clarity and practical use.

Core Photophysical Properties

This compound exhibits strong absorption and emission in the NIR spectrum, making it an ideal candidate for in vivo imaging and other applications where minimizing background signal is crucial.

Table 1: Spectral and Photophysical Properties of CY5.5 Dyes

| Property | Value | Reference |

| Excitation Maximum (λex) | ~675 nm | [1] |

| Emission Maximum (λem) | ~694 nm | [1] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φf) | 0.20 - 0.28 | [2] |

Note: Spectral properties can be influenced by the local environment, including solvent polarity and conjugation to biomolecules.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore. For CY5.5 carboxylic acid, a quantum yield of approximately 0.2 has been reported, while the succinimidyl ester (SE) form has a reported quantum yield of 0.28[2]. This value is influenced by various factors, including the solvent, temperature, and the presence of quenchers.

Photostability

Experimental Protocols

Accurate and reproducible measurement of photostability and quantum yield is crucial for the validation and comparison of fluorescent dyes. Below are detailed methodologies for these key experiments.

Measurement of Photostability

This protocol describes a common method for quantifying the photostability of a fluorophore by measuring its photobleaching rate under controlled illumination.

Objective: To determine the photobleaching half-life (t₁/₂) of this compound under continuous laser irradiation.

Materials:

-

This compound solution of known concentration

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microscope slides and coverslips

-

Fluorescence microscope with a laser source (e.g., 640 nm or 670 nm) and a sensitive detector (e.g., sCMOS or EMCCD camera)

-

Image analysis software (e.g., ImageJ/Fiji)

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in PBS. The concentration should be low enough to allow for the observation of individual molecules or a uniform fluorescent field without significant self-quenching.

-

Immobilize the dye on a microscope slide to prevent diffusion. This can be achieved by conjugation to a biomolecule (e.g., BSA) that is then adsorbed to the slide surface.

-

Add a drop of the imaging buffer (PBS) onto the sample and cover with a coverslip.

-

-

Microscope Setup:

-

Turn on the fluorescence microscope and allow the laser to stabilize.

-

Set the laser power to a defined and constant level (e.g., 50 W/cm²).

-

Select the appropriate filter set for CY5.5 excitation and emission.

-

Focus on the sample plane.

-

-

Image Acquisition:

-

Begin continuous image acquisition (time-lapse) of the fluorescent sample.

-

Set the exposure time and frame rate to capture the decay in fluorescence intensity over time.

-

-

Data Analysis:

-

Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each frame of the time-lapse series.

-

Correct for background fluorescence by subtracting the mean intensity of a region with no fluorophores.

-

Plot the background-corrected fluorescence intensity as a function of time.

-

Fit the decay curve to a single exponential function to determine the photobleaching lifetime (τ). The half-life (t₁/₂) can be calculated as t₁/₂ = τ * ln(2).

-

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield of this compound.

Materials:

-

This compound solution

-

A standard fluorophore with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, Φf = 0.54)

-

Spectrophotometer

-

Fluorometer

-

Solvent (e.g., ethanol or PBS)

-

Cuvettes

Methodology:

-

Prepare Solutions:

-

Prepare a series of five dilutions for both the this compound (sample) and the standard in the same solvent.

-

The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Measure Absorbance:

-

Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. This wavelength should be the same for both the sample and the standard.

-

-

Measure Fluorescence Emission:

-

Using the fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope of the best-fit line for both plots. The plot should be linear and pass through the origin.

-

Calculate the quantum yield of the sample (Φf_sample) using the following equation:

Φf_sample = Φf_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if they are different).

-

Factors Influencing Photostability and Quantum Yield

Several factors can impact the performance of this compound:

-

Oxygen: Molecular oxygen is a primary contributor to the photobleaching of cyanine dyes through the formation of reactive oxygen species (ROS)[2]. Deoxygenating the imaging buffer can significantly enhance photostability.

-

Excitation Intensity: Higher laser powers lead to a faster rate of photobleaching. It is crucial to use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.

-

Local Chemical Environment: The solvent, pH, and the presence of oxidizing or reducing agents can all affect the quantum yield and photostability of the dye.

-

Conjugation: The properties of the biomolecule to which this compound is conjugated can influence its photophysical characteristics.

Conclusion

This compound is a valuable tool for fluorescence-based research, particularly for in vivo imaging applications. A thorough understanding of its photostability and quantum yield is essential for designing robust and quantitative experiments. By employing standardized protocols for characterization and being mindful of the factors that influence its performance, researchers can effectively harness the capabilities of this powerful near-infrared fluorophore.

References

An In-Depth Technical Guide to the Fluorescence Mechanism and Application of CY5.5-COOH Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence mechanism of CY5.5-COOH chloride, a near-infrared (NIR) cyanine dye. It details the physicochemical properties, factors influencing its fluorescence, and its application in bioconjugation, complete with detailed experimental protocols.

The Core Fluorescence Mechanism of Cyanine Dyes

The fluorescence of CY5.5, a member of the cyanine dye family, originates from its unique chemical structure, which is characterized by two nitrogen-containing heterocyclic rings (typically indolenine) linked by a polymethine chain. The extensive system of conjugated double bonds (π-electrons) in this chain is the chromophore responsible for its strong absorption and emission in the near-infrared spectrum.

The process of fluorescence can be described by the Jablonski diagram. A molecule of CY5.5 absorbs a photon of light, causing a π-electron to be promoted from the ground electronic state (S₀) to a higher energy excited singlet state (S₁). The molecule rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. From here, it can return to the ground state (S₀) via several pathways. For fluorescent molecules like CY5.5, the dominant pathway is the emission of a photon, a process known as fluorescence. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

However, other non-radiative decay pathways compete with fluorescence and can reduce its efficiency (quantum yield). These include internal conversion (heat dissipation) and photoisomerization of the polymethine chain, which is a significant pathway for quenching in cyanine dyes.[1]

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Amine-Reactive Cy5.5

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with the far-red fluorescent dye, Cy5.5. While the user specified Cy5.5-COOH chloride, direct conjugation of antibodies with a carboxylic acid moiety is not a standard laboratory procedure as it requires chemical activation to react with the amine groups on the antibody. The widely adopted and recommended method involves the use of an amine-reactive derivative, typically the N-hydroxysuccinimidyl (NHS) ester of Cy5.5 (Cy5.5-NHS ester). This protocol will, therefore, focus on the use of Cy5.5-NHS ester for labeling primary amines (specifically, the ε-amino groups of lysine residues) on an antibody.

The resulting Cy5.5-labeled antibody conjugates are ideal for a variety of fluorescence-based applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging, due to the high extinction coefficient and emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[1][2]

Materials and Reagents

| Reagent/Material | Specifications | Storage |

| Antibody | Purified, in amine-free buffer (e.g., PBS) | 2-8°C or -20°C |

| Cy5.5-NHS ester | Lyophilized powder | ≤ -20°C, desiccated, protected from light |

| Anhydrous Dimethyl Sulfoxide (DMSO) | High-purity | Room temperature, desiccated |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5-9.0 | Room temperature |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5 | Room temperature |

| Purification Column | e.g., Sephadex™ G-25, BioGel® P-30, or spin desalting columns (7K MWCO) | Room temperature |

| Collection Tubes | 1.5 mL microcentrifuge tubes | Room temperature |

| Spectrophotometer | Capable of measuring absorbance at 280 nm and ~675 nm | N/A |

| Quartz Cuvette | UV-transparent | N/A |

Experimental Protocols

Antibody Preparation

It is critical to ensure the antibody is in a buffer free of primary amines (e.g., Tris, glycine) and stabilizing proteins like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the Cy5.5-NHS ester.[2][3]

-

If the antibody solution contains interfering substances, it must be purified. This can be achieved through dialysis against 1X PBS (pH 7.2-7.4) or by using an antibody purification kit.[3]

-

The recommended antibody concentration for labeling is 2-10 mg/mL.[4]

Preparation of Cy5.5-NHS Ester Stock Solution

-

Allow the vial of Cy5.5-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of the Cy5.5-NHS ester by dissolving it in anhydrous DMSO.[5][6] This should be done immediately before use as NHS esters are susceptible to hydrolysis.[6]

Antibody Labeling Reaction

The efficiency of the labeling reaction is dependent on the pH of the reaction buffer and the molar ratio of dye to antibody.

-

pH Adjustment : For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[] Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5-9.0) to your antibody solution. For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of antibody solution.[2]

-

Molar Ratio Calculation : The optimal molar ratio of Cy5.5-NHS ester to antibody can vary. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[8][9] This ratio may need to be optimized to achieve the desired degree of labeling.

-

Reaction : While gently vortexing the antibody solution, slowly add the calculated amount of the Cy5.5-NHS ester stock solution.

-

Incubation : Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[5][6]

Quenching the Reaction (Optional)

To stop the labeling reaction, a quenching reagent can be added.

-

Add 1/10th volume of 1 M Tris-HCl (pH 8.0) or 1.5 M hydroxylamine (pH 8.5) to the reaction mixture.[1]

-

Incubate for 10-30 minutes at room temperature.[1]

Purification of the Labeled Antibody

It is essential to remove any unconjugated Cy5.5 dye from the labeled antibody. This can be achieved using size exclusion chromatography.

-

Equilibrate the desalting column (e.g., Sephadex G-25) with 1X PBS (pH 7.2-7.4).[5]

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled antibody with 1X PBS. The labeled antibody will be in the first colored fraction to elute from the column. The smaller, unconjugated dye molecules will elute later.

-

Collect the fractions containing the labeled antibody.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is typically between 2 and 10.[10][11]

-

Spectrophotometric Measurement :

-

Calculations :

-

The concentration of the antibody is calculated using the following formula: Antibody Concentration (M) = [A280 - (Amax × CF)] / εantibody Where:

-

A280 is the absorbance of the conjugate at 280 nm.

-

Amax is the absorbance of the conjugate at the absorption maximum of Cy5.5 (~675 nm).

-

CF is the correction factor for the absorbance of Cy5.5 at 280 nm (A280 / Amax of the free dye). For Cy5.5, this is approximately 0.05.

-

εantibody is the molar extinction coefficient of the antibody at 280 nm. For a typical IgG, this is approximately 210,000 M-1cm-1.[11]

-

-

The concentration of the Cy5.5 dye is calculated as: Cy5.5 Concentration (M) = Amax / εCy5.5 Where:

-

εCy5.5 is the molar extinction coefficient of Cy5.5 at its Amax (~250,000 M-1cm-1).

-

-

The Degree of Labeling is then calculated as: DOL = Cy5.5 Concentration (M) / Antibody Concentration (M)

-

Quantitative Data Summary

| Parameter | Recommended Value |

| Antibody Concentration | 2 - 10 mg/mL |

| Reaction Buffer pH | 8.0 - 9.0 |

| Molar Ratio (Dye:Antibody) | 10:1 to 20:1 (to be optimized) |

| Incubation Time | 1 hour |

| Incubation Temperature | Room Temperature |

| Optimal Degree of Labeling (DOL) | 2 - 10 |

Experimental Workflow Diagram

Caption: Workflow for labeling antibodies with Cy5.5-NHS ester.

References

- 1. sinobiological.com [sinobiological.com]

- 2. benchchem.com [benchchem.com]

- 3. bidmc.org [bidmc.org]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]

- 8. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 12. Degree of labeling (DOL) step by step [abberior.rocks]

- 13. info.gbiosciences.com [info.gbiosciences.com]

Application Notes and Protocols: CY5.5-COOH Chloride for In Vivo Imaging in Mice

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals utilizing CY5.5-COOH chloride and its derivatives for near-infrared (NIR) in vivo fluorescence imaging in murine models.

Introduction to CY5.5 Dyes

Cyanine5.5 (CY5.5) is a near-infrared (NIR) fluorescent dye widely used in small animal in vivo imaging. Its spectral properties fall within the NIR window (700-900 nm), where light absorption and scattering by biological tissues like hemoglobin and water are minimal, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[1] CY5.5 possesses excellent spectral characteristics, including a narrow absorption spectrum, high sensitivity, and stability.[2][3] The carboxylic acid form (CY5.5-COOH) is the base molecule, which is typically activated to facilitate conjugation to targeting moieties such as antibodies, peptides, or nanoparticles. The most common activated form for labeling proteins is the N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules to form stable amide bonds.[1][4]

Table 1: Properties of CY5.5 Dye

| Property | Value | Reference |

|---|---|---|

| Excitation Wavelength (Max) | ~650 - 675 nm | [2][3] |

| Emission Wavelength (Max) | ~710 nm | [2][3] |

| Common Applications | In Vivo Imaging, Biodistribution Studies, Disease Diagnosis | [2][3][4] |

| pH Sensitivity | Stable from pH 4 to pH 10 |[1] |

Application Note 1: Conjugation of Targeting Molecules with CY5.5

For targeted in vivo imaging, CY5.5 is covalently linked to a biomolecule that specifically binds to a biological target (e.g., an antibody against a tumor antigen). This protocol details the labeling of a protein (such as an IgG antibody) using the common CY5.5 NHS ester derivative.

Experimental Protocol: Protein Labeling with CY5.5 NHS Ester

This protocol is adapted for labeling proteins with primary amines using an amine-reactive CY5.5 NHS ester.

1. Preparation of Reagents:

-

Antibody/Protein Solution: The antibody should be purified and in an amine-free buffer (e.g., PBS) at a concentration of 0.5-3.0 mg/mL.[5] Buffers containing Tris or preservatives like sodium azide must be removed, as they will compete for reaction with the NHS ester.[5]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, with pH adjusted to 8.3-8.5.[6][7] This pH is optimal for the reaction between the NHS ester and primary amines while minimizing hydrolysis of the NHS ester.[6]

-

CY5.5 NHS Ester Stock Solution: Immediately before use, dissolve the CY5.5 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[4] This solution should be prepared fresh.[4]

2. Conjugation Reaction:

-

Calculate Molar Ratio: Determine the required amount of CY5.5 NHS ester. A molar excess of dye to protein is needed. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[4] For many proteins, an 8-fold molar excess is a suitable starting point for mono-labeling.[6][7]

-

Adjust Protein Solution pH: Add the reaction buffer to the protein solution (e.g., 10 µL of 1 M sodium bicarbonate for every 100 µL of protein solution).[4]

-

Initiate Reaction: Add the calculated volume of CY5.5 NHS ester stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[6] Continuous gentle mixing during incubation is recommended.

3. Purification of the Conjugate:

-

Remove unreacted, hydrolyzed dye and byproducts from the labeled protein.

-

Gel Filtration/Size Exclusion Chromatography: This is the most common method for purifying labeled macromolecules.[6] Use a desalting column (e.g., Sephadex G-25) appropriate for the size of your protein.

-

Elute the column with PBS (pH 7.2-7.4). The first colored fraction to elute will be the CY5.5-protein conjugate.

4. Characterization of the Conjugate:

-

Determine Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated spectrophotometrically by measuring the absorbance at 280 nm (for protein) and ~670 nm (for CY5.5).

-

An optimal DOL for in vivo imaging antibodies is typically between 1.5 and 7.[4][5] A higher DOL can sometimes alter the biodistribution and clearance of the probe.[5]

Table 2: Key Parameters for CY5.5 Conjugation

| Parameter | Recommended Value | Reference |

|---|---|---|

| Protein Buffer | Amine-free (e.g., PBS) | [5] |

| Reaction pH | 8.3 - 8.5 | [6][7] |

| Dye:Protein Molar Ratio | 8:1 to 20:1 (empirical) | [4][6][7] |

| Optimal Degree of Labeling (DOL) | 1.5 - 7 | [4][5] |

| Purification Method | Gel Filtration / Desalting Column |[6] |

Application Note 2: In Vivo Fluorescence Imaging in Mice

This section outlines a general protocol for performing in vivo NIR fluorescence imaging in mice using a CY5.5-labeled probe.

Experimental Protocol: In Vivo Imaging

1. Animal Preparation:

-

Mouse Strain: For optimal imaging, hairless mice (e.g., athymic nude) are recommended to reduce light scattering caused by fur.[5] If using haired mice, the area to be imaged must be carefully shaved or treated with a chemical depilatory.[5]

-

Ethical Approval: All animal experiments must be conducted in accordance with institutional guidelines and approved protocols.[8]

-

Tumor Models (if applicable): If imaging a tumor, the model should be well-established. Tumor growth should be regularly monitored.[9]

2. Probe Administration:

-

Route of Injection: The route depends on the experimental goal. Common routes include intravenous (tail vein) for systemic distribution and intraperitoneal.[10] The choice of route can significantly affect the biodistribution and tumor uptake of the probe.[10]

-

Dosage: The optimal dose should be determined empirically. As a starting point, doses for labeled nanoparticles have been reported around 15 mg/kg, while free dye has been used at 0.1 mg/kg.[11][12]

3. Anesthesia and Imaging:

-

Anesthesia: Anesthetize mice using a system such as inhaled isoflurane to keep the animal immobile during image acquisition.[8] Apply ophthalmic ointment to prevent eye dryness.[13]

-

Imaging System: Use an in vivo imaging system (e.g., IVIS) equipped for NIR fluorescence imaging.[2][8] A heated stage should be used to maintain the mouse's body temperature.[8]

-

Image Acquisition:

-

Place the anesthetized mouse on the imaging stage.

-

Set the appropriate excitation and emission filters for CY5.5 (e.g., excitation ~670 nm, emission ~710 nm).

-

Acquisition parameters like exposure time and f/stop should be optimized to achieve a good signal-to-noise ratio without saturation.[14] Fluorescent images often require shorter exposure times than bioluminescent images.[14]

-

Acquire images at various time points post-injection. The timing depends on the probe's pharmacokinetics; vascular agents can be imaged within minutes, while antibodies may require several hours to accumulate at the target site.[5]

-

4. Ex Vivo Analysis:

-

At the end of the experiment, it is crucial to euthanize the animal and dissect the organs of interest (e.g., tumor, liver, spleen, kidneys, lungs) for ex vivo imaging.[14]

-

This step confirms the in vivo signal localization and provides a more accurate measure of the probe's biodistribution.[11][14]

Table 3: Typical Parameters for In Vivo Imaging Experiments

| Parameter | Recommendation / Example | Reference |

|---|---|---|

| Animal Model | Athymic nude mice (hairless) | [5] |

| Anesthesia | Inhaled Isoflurane | [8] |

| Injection Route | Intravenous (tail vein), Intraperitoneal | [10] |

| Imaging Time Course | Minutes to days, depending on probe | [5] |

| Post-mortem Analysis | Ex vivo organ imaging is essential |[14] |

Application Note 3: Biodistribution of CY5.5 Probes

Understanding the biodistribution of a fluorescent probe is critical for interpreting imaging results and assessing safety. Studies often compare the distribution of the targeted probe against the free dye to demonstrate targeting specificity.

Key Concepts in Biodistribution

-

Target Accumulation: A successful targeted probe will show significantly higher accumulation in the target tissue (e.g., a tumor) compared to non-target tissues.

-

Clearance Organs: The primary routes of clearance for probes of this size are typically the liver and kidneys. High signal in these organs is expected.[11]

-

Free Dye vs. Conjugate: Free CY5.5 dye is eliminated relatively quickly, often through the kidneys and bladder.[11][15] In contrast, a labeled antibody will have a much longer circulation time and a different distribution profile, dictated by the antibody's properties.[10] For example, studies with CY5.5-labeled nanoparticles showed prolonged retention in the liver and spleen for up to 28 days, whereas the free dye was cleared within 24 hours.[11][12]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectralinvivo.com [spectralinvivo.com]

- 10. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Labeling Peptides with CY5.5-COOH Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride is a reactive near-infrared (NIR) fluorescent dye designed for the covalent labeling of biomolecules, including peptides, proteins, and oligonucleotides.[1][2][3] As an acyl chloride derivative of the cyanine dye Cy5.5, it offers a reactive moiety for efficient conjugation to primary and secondary amines, such as the N-terminus and the side chain of lysine residues in peptides. The resulting Cy5.5-labeled peptides are invaluable tools in biomedical research and drug development, enabling sensitive detection in applications like in vivo imaging, fluorescence microscopy, and flow cytometry.[4]

The near-infrared spectral properties of Cy5.5, with an excitation maximum around 675 nm and an emission maximum around 694 nm, provide significant advantages for biological applications.[5] These long wavelengths allow for deep tissue penetration and minimize background autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[4]

While N-hydroxysuccinimide (NHS) esters are more commonly used for amine labeling, acyl chlorides offer a highly reactive alternative. However, their high reactivity also makes them susceptible to hydrolysis in aqueous environments. Therefore, the labeling procedure with this compound requires careful control of reaction conditions, particularly solvent composition and pH, to ensure efficient conjugation to the peptide while minimizing the degradation of the dye.

This document provides detailed protocols for the successful labeling of peptides with this compound, subsequent purification of the conjugate, and methods for its characterization.

Data Presentation

Spectral Properties of CY5.5

| Parameter | Wavelength (nm) |

| Maximum Excitation (λex) | ~675 |

| Maximum Emission (λem) | ~694 |

Recommended Reaction Conditions for Peptide Labeling

| Parameter | Recommended Value/Range | Notes |

| Solvent | Anhydrous DMF or DMSO | This compound is moisture-sensitive. |

| Peptide Dissolution | Aqueous buffer with organic co-solvent (e.g., 50% DMF) | To ensure solubility of both peptide and dye. |

| Reaction pH | 8.0 - 9.0 | A compromise to deprotonate amines for nucleophilic attack while minimizing hydrolysis of the acyl chloride. |

| Molar Ratio (Dye:Peptide) | 1.5:1 to 5:1 | The optimal ratio should be determined empirically. |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Reaction Time | 1 - 4 hours | Monitor progress by HPLC if possible. |

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound

This protocol describes the covalent conjugation of this compound to a peptide containing a primary amine (N-terminus or lysine side chain).

Materials:

-

This compound

-

Peptide of interest

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

0.2 M Sodium bicarbonate buffer (pH 8.5) or a similar non-nucleophilic buffer

-

Deionized water

-

Small, dark glass vials

-

Magnetic stirrer and stir bar

-

pH meter or pH strips

Procedure:

-

Prepare the Peptide Solution:

-

Dissolve the peptide in a minimal amount of 0.2 M sodium bicarbonate buffer (pH 8.5).

-

If the peptide has poor aqueous solubility, a mixed solvent system can be used. Start by dissolving the peptide in the aqueous buffer and then slowly add an equal volume of anhydrous DMF for a final 50% DMF solution.

-

-

Prepare the this compound Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Note: this compound is highly reactive and moisture-sensitive. Handle it in a dry environment and use anhydrous solvents.

-

-

Conjugation Reaction:

-

While stirring the peptide solution, add the desired molar excess of the this compound solution dropwise.

-

Protect the reaction mixture from light by wrapping the vial in aluminum foil.

-

Allow the reaction to proceed at room temperature for 1-4 hours with continuous stirring.

-

-

Quenching the Reaction (Optional):

-

To quench any unreacted this compound, a small amount of an amine-containing buffer like Tris can be added. However, for peptide labeling, it is often preferable to proceed directly to purification.

-

Protocol 2: Purification of the CY5.5-Labeled Peptide by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying fluorescently labeled peptides.[6][7]

Materials:

-

RP-HPLC system with a UV detector

-

C18 column suitable for peptide purification

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

-

Lyophilizer

Procedure:

-

Sample Preparation:

-

Acidify the reaction mixture with a small amount of TFA to ensure the peptide is protonated.

-

Centrifuge the sample to pellet any precipitate and filter the supernatant before injection.

-

-

HPLC Separation:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.

-

Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~675 nm for the CY5.5 dye.

-

-

Fraction Collection:

-

Collect fractions corresponding to the peaks that absorb at both wavelengths. The labeled peptide will elute at a different retention time than the unlabeled peptide, typically later due to the increased hydrophobicity of the dye.

-

-

Lyophilization:

-

Combine the pure fractions containing the labeled peptide and freeze-dry to obtain a solid product.

-

Protocol 3: Characterization of the CY5.5-Labeled Peptide

1. Mass Spectrometry:

-

Confirm the successful conjugation and determine the molecular weight of the labeled peptide using mass spectrometry, such as MALDI-TOF or ESI-MS.[5][8][9] The mass of the labeled peptide should be the mass of the unlabeled peptide plus the mass of the CY5.5 dye minus the mass of HCl.

2. UV-Vis Spectroscopy and Determination of Degree of Labeling (DOL):

-

The degree of labeling (DOL), which is the average number of dye molecules per peptide, can be determined using UV-Vis spectroscopy.

Procedure:

-

Dissolve the purified, lyophilized CY5.5-peptide conjugate in a suitable buffer (e.g., PBS).

-

Measure the absorbance of the solution at 280 nm (for the peptide, if it contains Trp or Tyr) and at the absorbance maximum of CY5.5 (~675 nm).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

Concentration (Dye) = A_dye / (ε_dye * path length)

-

Where A_dye is the absorbance at ~675 nm and ε_dye is the molar extinction coefficient of CY5.5 (~250,000 M⁻¹cm⁻¹).

-

-

Calculate the concentration of the peptide. If the peptide contains aromatic residues, its absorbance at 280 nm will be a combination of the peptide and the dye. A correction factor is needed.

-

A_peptide = A_280 - (A_dye * CF_280)

-

Where CF_280 is the correction factor (A_280 of the free dye / A_max of the free dye).

-

Concentration (Peptide) = A_peptide / (ε_peptide * path length)

-

-

Calculate the DOL:

-

DOL = Concentration (Dye) / Concentration (Peptide)

-

Visualizations

Caption: Experimental workflow for peptide labeling with this compound.

Caption: Chemical reaction of this compound with a peptide's primary amine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of inner pH on peptide acylation within PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Cyanine 5.5 carboxylic acid chloride) | 荧光染料 | MCE [medchemexpress.cn]

- 4. De Novo Designed Cell-Penetrating Peptide Self-Assembly Featuring Distinctive Tertiary Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photocleavable peptide-DNA conjugates: synthesis and applications to DNA analysis using MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 7. benchchem.com [benchchem.com]

- 8. Cy5.5-Conjugated matrix metalloproteinase cleavable peptide nanoprobe - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

CY5.5-COOH Activation and Bioconjugation: A Detailed Protocol for Researchers

Application Notes and Protocols for the Activation of CY5.5-COOH and Subsequent Amine Conjugation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the activation of the near-infrared fluorescent dye CY5.5-carboxylic acid (CY5.5-COOH) to its amine-reactive N-hydroxysuccinimide (NHS) ester form, and its subsequent conjugation to primary amine-containing biomolecules such as proteins, peptides, and modified oligonucleotides.

Introduction to CY5.5 and Amine-Reactive Labeling

CY5.5 is a bright and photostable cyanine dye that fluoresces in the near-infrared spectrum, with an excitation maximum around 675 nm and an emission maximum around 694 nm.[1] This spectral range is advantageous for biological imaging due to reduced autofluorescence from biological tissues, allowing for deeper tissue penetration and higher sensitivity.[2]

The most common method for labeling biomolecules with CY5.5 involves the use of its NHS ester derivative. The NHS ester reacts efficiently with primary amines (-NH2), found on lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][3][4] This protocol details the two key stages of this process: the activation of CY5.5-COOH to CY5.5-NHS ester and the subsequent conjugation to the target biomolecule.

Chemical Activation of CY5.5-COOH

The conversion of the carboxylic acid group of CY5.5-COOH to a more reactive NHS ester is typically achieved using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous solutions.[6]

References

Application Notes and Protocols for the Purification of CY5.5 Labeled Proteins using Size Exclusion Chromatography (SEC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to proteins is a critical technique in biomedical research and drug development, enabling the visualization and tracking of biological processes. Cyanine 5.5 (Cy5.5), a near-infrared (NIR) fluorescent dye, is particularly valuable for in-vivo imaging due to its deep tissue penetration and minimal background autofluorescence. Following the labeling reaction, robust purification is essential to remove unconjugated Cy5.5 dye, which can otherwise lead to high background signals and inaccurate quantification. Size Exclusion Chromatography (SEC) is a widely employed method for this purpose, separating the larger labeled protein from the smaller, free dye molecules based on their hydrodynamic radius.

This document provides detailed protocols for the purification of Cy5.5 labeled proteins using SEC, guidance on data interpretation, and troubleshooting strategies.

Data Presentation

The successful purification of a Cy5.5 labeled protein is evaluated based on several key parameters. The following table summarizes typical quantitative data expected from the SEC purification process.

| Parameter | Typical Value/Range | Method of Determination | Notes |

| Protein Recovery | > 85% | UV-Vis Spectrophotometry (A280) | Recovery can be lower for proteins prone to aggregation or nonspecific adsorption to the chromatography resin. A recovery of >95% is often achievable with optimized protocols[1]. |

| Purity (Free Dye Removal) | > 99% | UV-Vis Spectrophotometry (A675/A280 ratio), HPLC | The goal is to remove all detectable free dye. Purity is often assessed by the absence of a low molecular weight peak corresponding to the free dye in the SEC chromatogram. |

| Degree of Labeling (DOL) | 2 - 8 | UV-Vis Spectrophotometry | The optimal DOL balances signal intensity with the risk of fluorescence quenching and loss of protein function. A DOL that is too high (>8) can be counterproductive[2]. |

| Aggregation | < 5% | Analytical SEC, Dynamic Light Scattering (DLS) | SEC is effective at removing pre-existing aggregates and can be used to quantify the monomeric purity of the final product. |

Experimental Protocols

Protocol 1: Protein Labeling with Cy5.5 NHS Ester

This protocol describes the labeling of a protein with an amine-reactive Cy5.5 N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

Cy5.5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0[2][3]

-

Purification column (e.g., spin column or SEC column)

Procedure:

-